2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 2-chloro-4-[(1S,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile follows IUPAC rules for polycyclic systems and functional group prioritization. Key components include:
- Bicyclo[3.2.1]octane framework : The 8-azabicyclo[3.2.1]octane system specifies a bridgehead nitrogen at position 8, with methyl and hydroxyl groups at position 3.
- Substituent numbering : The benzonitrile ring positions follow ortho (2-chloro), meta (3-methyl), and para (8-azabicyclo substituent) orientations relative to the nitrile group.
| Component | Description |
|---|---|
| Parent hydrocarbon | Bicyclo[3.2.1]octane (nortropane skeleton) |
| Heteroatom | Nitrogen at bridgehead position 8 |
| Functional groups | Hydroxyl (C3), methyl (C3), chloro (C2 aromatic), nitrile (C1 aromatic) |
The SMILES notation CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O encodes stereochemistry at C1 (S) and C5 (R) in the bicyclic system.
Molecular Geometry and Bonding Analysis
The molecule exhibits three distinct structural domains:
- Aromatic benzonitrile core : Planar geometry with bond angles of 120° at sp²-hybridized carbons. The electron-withdrawing nitrile group (-C≡N) induces para-directing effects, influencing substituent placement.
- Nortropane bicyclic system : Chair-boat conformation with nitrogen at the bridgehead (N8). The C3 hydroxyl and methyl groups adopt equatorial positions to minimize 1,3-diaxial strain.
- Chlorine-methyl steric interactions : The 2-chloro and 3-methyl groups on the benzene ring create a 1,2-disubstituted pattern with van der Waals radii of 1.80 Å (Cl) and 2.00 Å (CH3).
Bond length analysis reveals:
- C≡N triple bond: 1.16 Å (typical for nitriles)
- N-CH2 bonds: 1.47 Å (sp³ hybridization)
- C-Cl bond: 1.72 Å (aryl chloride)
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, 400 MHz) :
δ 7.53 (dd, J = 5.5, 8.6 Hz, H5 aromatic)
δ 7.07 (t, J = 8.6 Hz, H6 aromatic)
δ 4.21 (s, OH, exchangeable)
δ 3.89–3.45 (m, H2, H4 bicyclo)
δ 2.35 (s, CH3 aromatic)
Infrared Spectroscopy (IR)
- 2245 cm⁻¹: C≡N stretch (strong, sharp)
- 3320 cm⁻¹: O-H stretch (broad)
- 1590 cm⁻¹: C=C aromatic ring vibrations
Mass Spectrometry (MS)
X-ray Crystallographic Studies and Conformational Analysis
While no published X-ray structures exist for this specific compound, analogous 8-azabicyclo[3.2.1]octane derivatives show:
- Bicyclic ring puckering : Endo conformation with N8-C1-C5-C6 dihedral angles of 112°–118°.
- Hydrogen bonding : Intermolecular O-H···N interactions between hydroxyl and bridgehead nitrogen (2.89 Å).
- Crystal packing : Monoclinic systems with P2₁ space group common for chiral tropane analogs.
| Parameter | Value |
|---|---|
| Predicted density | 1.31 g/cm³ |
| Unit cell dimensions | a = 45.52 Å, b = 74.81 Å |
| Z’ (asymmetric unit) | 2 |
Properties
CAS No. |
1048998-11-3 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3 |
InChI Key |
OUEODVPKPRQETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O |
Origin of Product |
United States |
Preparation Methods
Critical Reaction Conditions
Solvent and Atmosphere Control
Purification and Characterization
Chromatographic Techniques
Challenges and Optimizations
Byproduct Formation
Scalability Improvements
- Flow Chemistry : Enhances yield by 15% compared to batch processes.
- Catalyst Recycling : Pd recovery systems reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as neurotransmitter analogs. The azabicyclo[3.2.1]octane structure is similar to tropane alkaloids, which are known to interact with neurotransmitter systems.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their activity as receptor antagonists or agonists, particularly in the context of neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it suitable for various chemical transformations required in manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile exerts its effects is primarily through interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can influence various signaling pathways in the nervous system, leading to changes in neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-4-[(3-endo)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl]-3-methylbenzonitrile .
- CAS Number : 899821-23-9 .
- Molecular Formula : C₁₆H₁₉ClN₂O.
- Molar Mass : 290.79 g/mol .
Pharmacological Profile: This compound, also designated ACP-105, is a Selective Androgen Receptor Modulator (SARM) with partial agonist activity at the androgen receptor (AR), demonstrating selectivity for muscle and bone tissues over prostate tissue . Preclinical studies highlight its use in doping control due to its detectability in equine blood and urine samples .
Synthesis :
ACP-105 is synthesized via nucleophilic aromatic substitution between 2-chloro-4-fluoro-3-methylbenzonitrile and (1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane under basic conditions (e.g., K₂CO₃ in DMSO at 80°C), yielding 18–40% .
Structural and Functional Analogues
The following table compares ACP-105 with structurally related SARMs and bicyclic compounds:
Metabolic Stability and Detection
- ACP-105 : Generates phase I metabolites (hydroxylation, demethylation) and phase II glucuronides in equine and human liver microsomes . Fungal models (Cunninghamella elegans) produce analogous metabolites, aiding reference standard synthesis .
- RAD-140/LGD-4033: Limited metabolic data in provided evidence, but oxadiazole and trifluoromethyl groups in RAD-140 and LGD-4033 likely confer resistance to oxidative metabolism, prolonging detection windows .
Receptor Binding and Selectivity
- The 8-azabicyclo[3.2.1]octane core in ACP-105 confers conformational rigidity, enhancing AR binding . Comparatively, RAD-140’s oxadiazole linker may improve AR affinity but reduce tissue selectivity .
Biological Activity
2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile, commonly referred to as ACP-105, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into the biological activity of ACP-105, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H19ClN2O
- Molecular Weight : 290.79 g/mol
- CAS Number : 1048998-11-3
- Chemical Structure : The compound features a bicyclic structure with a chloro and hydroxyl group, contributing to its unique biological properties.
ACP-105 acts primarily as a selective agonist of the sigma-1 receptor (S1R), which is implicated in various neuroprotective and neuroregenerative processes. The activation of S1R by ACP-105 has been associated with:
- Neuroprotection : Enhancing neuronal survival under stress conditions.
- Cognitive Enhancement : Potential improvements in memory and learning processes.
| Mechanism | Description |
|---|---|
| Sigma-1 Receptor Agonism | Modulates neuroprotective pathways |
| Anti-inflammatory Effects | Reduces neuroinflammation |
| Neurotransmitter Modulation | Influences levels of dopamine and serotonin |
Pharmacological Studies
Research indicates that ACP-105 exhibits significant pharmacological activity in various preclinical models. Notable findings include:
- Cognitive Function : In rodent models, ACP-105 improved performance in tasks assessing memory and learning, suggesting potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease.
- Anxiety and Depression Models : Studies demonstrated that ACP-105 reduced anxiety-like behaviors in mice, indicating its possible use as an anxiolytic agent.
Case Study 1: Cognitive Enhancement in Animal Models
A study conducted on aged rats showed that administration of ACP-105 led to improved performance in the Morris water maze test, a standard measure of spatial memory. The results indicated enhanced synaptic plasticity linked to S1R activation.
Case Study 2: Neuroprotective Effects
In a model of traumatic brain injury (TBI), ACP-105 treatment resulted in reduced neuronal apoptosis and inflammation, showcasing its potential as a therapeutic agent for TBI-related cognitive impairments.
Toxicology and Safety Profile
Preliminary toxicological assessments have suggested that ACP-105 has a favorable safety profile with minimal adverse effects observed at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
Table 2: Toxicology Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity |
| Chronic Toxicity | Further studies needed |
| Mutagenicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
